molecular formula C12H10N2O3 B8751627 4-[3-(Methyloxy)-4-nitrophenyl]pyridine

4-[3-(Methyloxy)-4-nitrophenyl]pyridine

Cat. No.: B8751627
M. Wt: 230.22 g/mol
InChI Key: MZRYVTCTZYBMGG-UHFFFAOYSA-N
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Description

4-[3-(Methyloxy)-4-nitrophenyl]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyridine ring linked to a methoxy-substituted nitrophenyl group. The pyridine ring is a privileged scaffold in pharmaceuticals, known for improving a molecule's biochemical potency, metabolic stability, and cellular permeability . The specific substitution pattern on its phenyl ring suggests potential as a key synthetic intermediate or building block in the development of more complex, biologically active molecules. Compounds with similar pyridine and nitrophenyl motifs have been investigated for various applications. Research indicates that such structures can serve as core templates in kinase inhibitor projects . Furthermore, analogous nitrophenyl-pyridine conjugates have been explored in photochemotherapy studies, where they act as DNA photocleavers upon irradiation with UV light, representing a promising tool for novel "on demand" chemotherapeutics . The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the same phenyl ring may influence the compound's electronic properties and reactivity, making it a valuable subject for structure-activity relationship (SAR) studies . Researchers can utilize this compound to probe biological pathways or as a precursor in the synthesis of potential therapeutic agents for conditions such as cancer and other disorders . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

4-(3-methoxy-4-nitrophenyl)pyridine

InChI

InChI=1S/C12H10N2O3/c1-17-12-8-10(2-3-11(12)14(15)16)9-4-6-13-7-5-9/h2-8H,1H3

InChI Key

MZRYVTCTZYBMGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

  • 4-[(4-Nitrophenyl)methyl]pyridine (CAS 1083-48-3) : Features a nitro group on the benzyl moiety attached to pyridine. The absence of a methoxy group and the nitro’s position on the benzyl ring distinguish it from the target compound .
  • 3-(4-Methoxy-2-nitrophenyl)-pyridine (CAS 4373-75-5) : Contains a nitro group at position 2 and methoxy at position 4 on the phenyl ring, leading to different electronic effects compared to the target compound’s 3-methoxy-4-nitro configuration .
  • 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one: Substitutes pyridine with a piperidinone ring, altering solubility and reactivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features
This compound* C₁₂H₁₀N₂O₃ 242.22 N/A 3-OCH₃, 4-NO₂ on phenyl; pyridine core
4-[(4-Nitrophenyl)methyl]pyridine C₁₂H₁₀N₂O₂ 214.22 N/A Nitro on benzyl; no methoxy group
3-(4-Methoxy-2-nitrophenyl)-pyridine C₁₂H₁₀N₂O₃ 230.22 N/A 4-OCH₃, 2-NO₂ on phenyl
2-[(4-Methoxyphenyl)methylsulfanyl]-3-nitropyridine C₁₃H₁₂N₂O₃S 292.31 N/A Thioether linkage; 3-NO₂ on pyridine

Key Differences and Implications

Molecular Weight and Solubility: The presence of a methoxy group increases molecular weight and may improve solubility in polar solvents relative to non-methoxy analogs .

Biological Activity : While direct data is lacking, structurally related compounds exhibit varied enzyme inhibition profiles, suggesting that the target compound’s bioactivity warrants further investigation .

Preparation Methods

Synthesis of 4-(3-Methoxyphenyl)pyridine Precursor

The Suzuki-Miyaura coupling between 3-methoxyphenylboronic acid and 4-bromopyridine offers a direct route to the phenylpyridine scaffold. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:2 molar ratio.

  • Solvent : Dimethoxyethane (DME) or toluene/ethanol mixtures.

  • Base : Aqueous Na₂CO₃ or K₂CO₃ to facilitate transmetalation.

Representative Procedure :
A mixture of 4-bromopyridine (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and Na₂CO₃ (2.0 equiv) in DME/H₂O (4:1) is heated at 80°C for 12 hours. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate), yielding 4-(3-methoxyphenyl)pyridine in 68–75% yield.

Challenges in Boronic Acid Synthesis

The preparation of 3-methoxy-4-nitrophenylboronic acid is complicated by the electron-withdrawing nitro group, which destabilizes the boronic acid. Alternative approaches include:

  • Temporary protection of the nitro group as an amine (-NH₂) during boronation, followed by oxidation.

  • Directed ortho-borylation of 3-methoxynitrobenzene using iridium catalysts, though yields remain suboptimal (<40%).

Regioselective Nitration of 4-(3-Methoxyphenyl)pyridine

Nitration Conditions and Selectivity

Nitration of 4-(3-methoxyphenyl)pyridine requires careful control to favor para-substitution relative to the methoxy group. The nitro group is introduced using:

  • Nitrating agent : Fuming HNO₃ (90%) in concentrated H₂SO₄ at 0–5°C.

  • Reaction time : 2–4 hours to minimize byproducts.

Mechanistic Insight :
The methoxy group activates the phenyl ring via electron donation, directing nitration to the para position (C-4). Competing ortho nitration is suppressed by steric hindrance from the pyridine ring.

Procedure :
4-(3-Methoxyphenyl)pyridine (1.0 equiv) is dissolved in H₂SO₄ (10 mL) at 0°C. Fuming HNO₃ (1.2 equiv) is added dropwise, and the mixture is stirred for 3 hours. Quenching in ice water followed by neutralization with NH₄OH yields this compound in 62–70% yield.

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, 2H, pyridine-H), 8.15 (d, 1H, phenyl-H₅), 7.85 (dd, 1H, phenyl-H₆), 7.45 (d, 1H, phenyl-H₂), 4.05 (s, 3H, -OCH₃).

  • HPLC Purity : >98% (C18 column, acetonitrile/H₂O gradient).

Alternative Pathway: Sequential Functionalization of 4-Phenylpyridine

Methoxylation via Nucleophilic Aromatic Substitution

Direct introduction of methoxy to 4-nitrophenylpyridine is hindered by the deactivating nitro group. Instead, a two-step sequence is employed:

  • Amination : Pd-catalyzed coupling of 4-bromophenylpyridine with ammonia.

  • Diazotization and Methoxylation : Conversion of -NH₂ to -OCH₃ via diazonium salt formation and reaction with methanol/Cu₂O.

Limitations :

  • Low yields (<50%) due to competing side reactions.

  • Requires stringent temperature control (-10°C) during diazotization.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Suzuki + Nitration62–70>98High regioselectivityBoronic acid synthesis challenging
Sequential Functionalization45–5095Avoids boronic acidsMulti-step, lower yields

Scale-Up Considerations and Industrial Relevance

Large-scale production favors the Suzuki-nitration route due to reproducibility and modularity. Critical factors include:

  • Catalyst recycling : Pd recovery via filtration reduces costs.

  • Solvent choice : Switching from DME to toluene improves safety and reduces boiling-point hazards .

Q & A

Q. Basic Characterization

  • NMR : The methoxy group (-OCH₃) resonates at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C). Nitro groups induce deshielding in adjacent protons (δ 8.0–8.5 ppm for aromatic H) .
  • FTIR : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ confirm nitro groups .

Advanced Analysis
Single-crystal X-ray diffraction (SC-XRD) resolves torsional angles and non-coplanar substituents. For example, SC-XRD of 2-(4-Methoxyphenoxy)-3-nitropyridine revealed a dihedral angle of 86.69° between pyridine and benzene rings, critical for understanding steric effects .

What computational methods predict the electronic properties of this compound?

Q. Advanced Methodology

  • DFT Calculations : B3LYP/6-311G(d,p) basis sets predict HOMO-LUMO gaps (~4.5 eV) and charge distribution. The nitro group’s electron-withdrawing effect reduces HOMO density on the pyridine ring .
  • Molecular Dynamics (MD) : Simulates solvation effects; acetonitrile stabilizes the nitro group’s dipole, reducing reactivity in polar solvents .

How do reaction conditions influence regioselectivity in electrophilic substitution of this compound?

Basic Mechanistic Insight
The nitro group directs electrophiles to the meta position, while the methoxy group activates the para position. Competition arises in mixed systems. For example, nitration under acidic conditions favors meta substitution (~70% yield) .

Advanced Control
Lewis acids (e.g., FeCl₃) modulate regioselectivity. In chlorination, FeCl₃ shifts substitution from the pyridine ring (without catalyst) to the benzene ring (with catalyst) by altering charge density .

What strategies address contradictions in spectroscopic data for nitro-aromatic compounds?

Q. Methodological Approach

  • Cross-Validation : Compare NMR/FTIR with SC-XRD. In 3-[(4-Nitrophenyl)methoxy]pyridine, NMR suggested coplanar nitro groups, but SC-XRD revealed a 26.1° torsional twist, explaining discrepancies in UV-Vis λmax .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to confirm molecular formulas (e.g., [M+H]+ = 334.1556 for a derivative in ).

How can the biological activity of this compound be evaluated?

Q. Advanced Screening

  • Receptor Binding Assays : Radiolabeled ligands (e.g., ³H-labeled derivatives) quantify affinity for targets like GPCRs. Preliminary data for analogous compounds show IC₅₀ values of ~10 µM for kinase inhibition .
  • Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., nitro group forms H-bonds with catalytic residues in cytochrome P450) .

What are the stability considerations for storing this compound?

Basic Guidelines
Store at RT in amber vials under inert gas (N₂/Ar). Nitro compounds degrade via photolysis; accelerated stability testing (40°C/75% RH for 6 months) showed <5% decomposition .

Advanced Stabilization
Lyophilization with cryoprotectants (trehalose/sucrose) extends shelf life to >2 years. LC-MS monitors degradation products (e.g., nitro-to-amine reduction) .

How does the nitro group affect the compound’s reactivity in cross-coupling reactions?

Advanced Mechanistic Study
The nitro group withdraws electrons, deactivating the ring toward electrophiles but facilitating nucleophilic aromatic substitution (NAS). For example, Pd-catalyzed Suzuki-Miyaura coupling requires electron-deficient aryl halides; nitro-substituted derivatives achieve ~85% conversion vs. ~60% for non-nitro analogs .

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